1,5-Dibromo-3-ethoxy-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-ethoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethoxy-2-fluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles.
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include substituted benzene derivatives with different nucleophiles replacing the ethoxy group.
Scientific Research Applications
1,5-Dibromo-3-ethoxy-2-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-ethoxy-2-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the ethoxy group, leading to the formation of a new carbon-nucleophile bond .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,4-Dibromo-2-fluorobenzene: Similar in structure but has different substitution positions.
1,2-Dibromo-3-fluorobenzene: Similar in structure but has different substitution positions.
Uniqueness
1,5-Dibromo-3-ethoxy-2-fluorobenzene is unique due to the presence of both bromine and ethoxy groups at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C8H7Br2FO |
---|---|
Molecular Weight |
297.95 g/mol |
IUPAC Name |
1,5-dibromo-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI Key |
AHTKIFYFQKDHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.